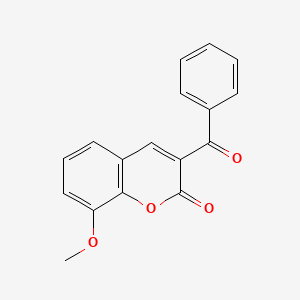

3-benzoyl-8-methoxy-2H-chromen-2-one

Description

Significance of Chromenone and Coumarin (B35378) Scaffolds in Academic Research

Chromenone and coumarin scaffolds are of immense interest in academic and industrial research due to their widespread occurrence in nature and their vast range of biological activities. pharmainfo.innih.gov These structures are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.netnih.gov

The versatility of the coumarin nucleus allows for extensive chemical modification, enabling researchers to design and synthesize novel derivatives with tailored pharmacological profiles. nih.govnih.gov To date, over 1,300 coumarin derivatives have been identified from natural sources like plants, fungi, and bacteria. pharmainfo.innih.gov The broad spectrum of reported biological activities includes:

Anti-inflammatory: Many natural and synthetic coumarins demonstrate potent anti-inflammatory effects by inhibiting various enzymes and pathways involved in inflammation, such as COX-1, COX-2, and 5-LOX. pharmainfo.in

Anticancer: Coumarin derivatives have been investigated for their cytotoxic activity against numerous cancer cell lines, including those for prostate, breast, and liver cancer. mdpi.comnih.govsciepub.comsciepub.com

Anticoagulant: The discovery of warfarin, a coumarin derivative, highlighted the significant anticoagulant potential of this class of compounds. nih.govmdpi.com

Antimicrobial and Antiviral: The scaffold is a key component in compounds showing activity against various microbes and viruses, including HIV. pharmainfo.innih.govmdpi.comnih.gov

Neuroprotective: Research has explored chromenone derivatives as potential agents against neurodegenerative disorders like Alzheimer's disease, targeting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). mdpi.comnih.gov

Antioxidant: The chemical structure of many coumarins allows them to act as effective antioxidants. pharmainfo.innih.gov

Beyond their medicinal applications, the inherent photochemical and fluorescent properties of these scaffolds make them valuable in the development of fluorescent probes and dyes. nih.govsciepub.comsciepub.comresearchgate.net

Historical and Contemporary Perspectives on Substituted Chromenone Derivatives

Historically, the study of chromenones began with their isolation from natural products. pharmainfo.innih.gov The subsequent exploration of their synthesis has led to the development of several key chemical reactions that are still in use today, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. pharmainfo.innih.govnih.gov These classical methods provided the foundation for creating a wide array of substituted derivatives.

Contemporary research has shifted towards a more rational design of chromenone derivatives, driven by a deeper understanding of their structure-activity relationships (SAR). nih.gov Modern synthetic strategies focus on creating hybrids by combining the chromenone scaffold with other pharmacologically active moieties to develop agents with multi-target potential. researchgate.netnih.gov For instance, synthetic hybrids of chromenone with structures like acridine, quinoline, and triazole have been explored for their potential in combating Alzheimer's disease. nih.gov

Current research heavily emphasizes SAR studies to optimize the biological activity of these compounds. mdpi.comacs.org Key findings from these studies include:

Substitutions at the C3 position of the chromenone ring can significantly enhance certain biological activities, such as MAO-B inhibitory potential. mdpi.com

Modifications at the C6 and C7 positions have also been shown to be effective for developing potent and selective MAO-B inhibitors. mdpi.com

For SIRT2 inhibition, a class of enzymes linked to aging-related diseases, potent compounds have been developed with substitutions at the 2-, 6-, and 8-positions. acs.orgnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for this activity. acs.orgnih.gov

Overview of Advanced Research Trajectories for 3-benzoyl-8-methoxy-2H-chromen-2-one and Related Molecular Architectures

The specific compound, this compound, is a synthetic coumarin derivative that has been a subject of targeted research. Its molecular architecture combines the core coumarin scaffold with a methoxy (B1213986) group at the 8-position and a benzoyl group at the 3-position. Research into this compound and its close analogues points toward promising therapeutic applications.

One significant area of investigation for this class of compounds is in the treatment of neglected tropical diseases. A study investigating the leishmanicidal activity of synthetic coumarins identified this compound as a compound of interest. lookchem.com While a related derivative, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4), showed higher activity in the study, the investigation highlights the potential of the 3-benzoyl-8-methoxy-coumarin scaffold as a basis for developing new antileishmanial agents. lookchem.com

| Property | Value | Source |

|---|---|---|

| Appearance | Light Orange Solid | lookchem.com |

| Molecular Formula | C17H12O4 | lookchem.com |

| Melting Point | 130–131 °C | lookchem.com |

| Calculated LogP (CLogP) | 2.84 | lookchem.com |

| IR (νmax/cm–1) | 3052 (aromatic C–H), 1712 (ester C=O), 1656 (ketone C=O) | lookchem.com |

Research into structurally similar compounds provides further insight into potential applications. For example, 3-benzoyl-4-hydroxy-2H-chromen-2-one is noted for its anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties, as well as its fluorescence. ontosight.ai The close analogue, 3-acetyl-8-methoxy-2H-chromen-2-one, which differs only by having an acetyl group instead of a benzoyl group at the C3 position, has also been synthesized and its crystal structure analyzed. nih.govnih.gov The study of these related molecular architectures suggests that the 8-methoxy-coumarin backbone is a versatile platform for developing agents with diverse biological activities. The presence of the benzoyl group at the C3 position is a key feature that researchers can modify to fine-tune the compound's therapeutic properties. Future research may focus on synthesizing new derivatives of this compound to enhance its potency and selectivity for various biological targets, including those relevant to cancer, inflammation, and neurodegenerative diseases. mdpi.comontosight.aiontosight.ai

| Compound Class/Example | Substitution Pattern | Reported Biological Activity | Source |

|---|---|---|---|

| Chromone (B188151) 3-carboxamides | Substitutions at C3 | MAO-B Inhibition | mdpi.com |

| 6,8-dibromo-2-pentylchroman-4-one | Substitutions at C2, C6, C8 | SIRT2 Inhibition | acs.orgnih.gov |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Substitutions at C3, C6, C8 | Antileishmanial | lookchem.com |

| 3-Benzoyl-4-hydroxy-2H-chromen-2-one | Substitutions at C3, C4 | Anti-inflammatory, Antioxidant, Antimicrobial | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMULXKFGESYAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Benzoyl 8 Methoxy 2h Chromen 2 One and Analogues

Established Reaction Pathways to the 3-benzoyl-8-methoxy-2H-chromen-2-one Core

The construction of the 3-benzoylcoumarin (B162544) scaffold is primarily achieved through condensation reactions that form the core lactone ring. Key methodologies include the Pechmann and Knoevenagel condensations, which are well-suited for creating 3-substituted coumarins. nih.govresearchgate.net

A plausible and direct route via the Pechmann condensation involves the reaction of 2-methoxyphenol with a β-keto ester, specifically ethyl benzoylacetate. This acid-catalyzed reaction condenses the two reactants to form the chromenone ring system with the desired benzoyl substituent at the C-3 position. rsc.org

Alternatively, the Knoevenagel condensation provides another robust pathway. This method would typically involve the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with an active methylene (B1212753) compound like ethyl benzoylacetate. tandfonline.com The reaction is generally base-catalyzed and proceeds via an initial condensation, followed by an intramolecular cyclization (lactonization) to yield the final coumarin (B35378) product.

A third approach involves a Michael addition reaction . For instance, 3-benzoylcoumarin derivatives can be synthesized with good yields by reacting salicylaldehyde (B1680747) derivatives with 3,3-bis(methylsulfanyl)-1-phenylpropenone dithioacetate in the presence of a base like piperidine (B6355638). researchgate.net More modern methods have also been developed, such as the direct, metal-free C-H functionalization of coumarins with aromatic aldehydes to introduce the aroyl group at the C-3 position. nih.gov

Catalysis and Solvent Engineering in Chromenone Synthesis

The efficiency and environmental impact of synthesizing the this compound core are significantly influenced by the choice of catalyst and solvent system. Research has focused on moving away from traditional corrosive and stoichiometric acid catalysts toward more sustainable alternatives.

A wide array of catalysts has been successfully employed for coumarin synthesis, particularly in the context of the Pechmann condensation. These can be broadly categorized as:

Brønsted Acids: Traditional catalysts include sulfuric acid and trifluoroacetic acid. nih.gov More modern approaches utilize solid-supported acids like sulfamic acid or task-specific ionic liquids with Brønsted acidic properties, such as 1,1′-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride. rsc.orgtandfonline.com

Lewis Acids: A variety of Lewis acids, including FeCl₃, SnCl₂·2H₂O, and InCl₃, have been shown to effectively catalyze the reaction, often under milder conditions than strong Brønsted acids. tandfonline.com

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid acid catalysts are increasingly used. Examples include Amberlyst-15, zeolites, and sulfonic acid-functionalized silica (B1680970), which can be employed under solvent-free conditions. acs.orgtandfonline.com

Solvent engineering plays a crucial role in developing greener synthetic protocols. Many modern procedures for coumarin synthesis have eliminated conventional volatile organic compounds (VOCs).

Solvent-Free Conditions: Reactions are often performed neat, particularly with microwave irradiation, which reduces waste and can shorten reaction times dramatically. nih.govacs.org

Ionic Liquids (ILs): These compounds can act as both the solvent and the catalyst. For example, Lewis acidic chloroaluminate ionic liquids like [bmim]Cl·2AlCl₃ and Brønsted acidic ionic liquids have been used effectively in Pechmann condensations, offering benefits such as high efficiency and catalyst recyclability. nih.govtandfonline.comtandfonline.comorganic-chemistry.orgcjcatal.com

Microwave and Ultrasound Assistance: The use of microwave irradiation and ultrasound has become a common strategy to accelerate reaction rates, often in solvent-free systems or with green solvents. nih.govscirp.org These techniques provide efficient energy transfer, leading to higher yields in significantly shorter times compared to conventional heating. researchgate.net

Table 1: Comparison of Catalytic Systems for Coumarin Synthesis

| Catalyst Type | Examples | Reaction | Advantages |

| Brønsted Acids | H₂SO₄, Sulfamic Acid, [MBSPy][HSO₄] | Pechmann | High activity, low cost |

| Lewis Acids | FeCl₃, SnCl₂·2H₂O, AlCl₃ | Pechmann | Milder conditions, good yields |

| Heterogeneous | Amberlyst-15, Zeolites, HClO₄·SiO₂ | Pechmann | Reusable, easy separation |

| Ionic Liquids | [bmim]Cl·2AlCl₃, BBSI-Cl | Pechmann | Dual solvent/catalyst, recyclable |

| Base Catalysts | Piperidine, K₂CO₃ | Knoevenagel | Effective for condensation |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms for the formation of the chromenone core is essential for optimizing reaction conditions and predicting outcomes.

Pechmann Condensation Mechanism: The mechanism of the Pechmann condensation has been a subject of some debate, with evidence supporting multiple pathways depending on the reactants and conditions. organic-chemistry.org

Transesterification Pathway: The most commonly accepted mechanism begins with the acid-catalyzed transesterification of the β-keto ester (e.g., ethyl benzoylacetate) with the phenol (B47542) (2-methoxyphenol). iajesm.in

Electrophilic Attack: This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated carbonyl group attacks the ortho position of the phenol ring to form a cyclic intermediate. researchgate.net

Dehydration: The final step is the acid-catalyzed dehydration of the alcohol intermediate, which results in the formation of the α,β-unsaturated lactone, yielding the coumarin ring and regenerating the aromatic system. researchgate.net Recent NMR studies have provided evidence for an alternative sequence involving an initial electrophilic aromatic substitution followed by transesterification and then dehydration. organic-chemistry.orgresearchgate.net

Knoevenagel Condensation Mechanism: The Knoevenagel condensation for coumarin synthesis is typically base-catalyzed and proceeds through a clear sequence of steps. researchgate.net

Enolate Formation: A weak base (e.g., piperidine) deprotonates the active methylene compound (ethyl benzoylacetate), forming a stabilized enolate.

Aldol-type Condensation: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde (2-hydroxy-3-methoxybenzaldehyde).

Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form an α,β-unsaturated intermediate.

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group then attacks the ester carbonyl group in an intramolecular transesterification reaction, displacing ethanol (B145695) and forming the six-membered lactone ring of the coumarin core.

Regioselective Introduction and Modification of Substituents on the Chromenone Framework

Once the this compound core is synthesized, its structure can be further modified to create a diverse library of analogues. This derivatization can be targeted at the benzoyl moiety, the methoxy (B1213986) group, or other positions on the chromenone nucleus.

Strategies for Benzoyl Moiety Functionalization

The benzoyl group offers multiple sites for chemical modification. Functionalization can be achieved either by building a substituted benzoyl moiety into the initial synthesis or by modifying the group post-synthesis.

A direct approach involves using substituted starting materials in the initial condensation. For example, a Pechmann condensation could utilize a substituted ethyl benzoylacetate, or a direct C-H functionalization approach could employ a substituted aromatic aldehyde, leading to a variety of 3-aroylcoumarins. acs.orgorganic-chemistry.org This metal-free method allows for the synthesis of 3-aroylcoumarins with a broad tolerance for different functional groups on the aroyl ring. acs.orgorganic-chemistry.org

Post-synthesis modification of the benzoyl ring can be achieved through standard electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the reaction conditions are controlled to avoid reactions on the more activated coumarin ring system. Furthermore, the carbonyl group of the benzoyl moiety can serve as a handle for further reactions. For instance, it can be converted into other functional groups or used as a reactive site to build more complex heterocyclic systems fused to the coumarin core.

Diversification at the Methoxy Group and Other Chromenone Nucleus Positions

The 8-methoxy group and the coumarin nucleus itself provide opportunities for structural diversification. The methoxy group is an electron-donating group that activates the aromatic ring toward electrophilic substitution. wikipedia.org

Modification of the Methoxy Group: The aryl methoxy group can be cleaved (O-demethylation) using reagents like boron tribromide (BBr₃) to yield the corresponding 8-hydroxycoumarin. This phenolic hydroxyl group is a versatile functional handle that can be subsequently alkylated, acylated, or used in other reactions to introduce a wide range of substituents.

Substitution on the Chromenone Nucleus: The electron-rich nature of the coumarin ring, further activated by the 8-methoxy group, allows for electrophilic substitution reactions. Studies on 8-methoxycoumarin (B1348513) derivatives have shown that positions such as C-5 can be regioselectively functionalized. For example, bromination of ethyl 8-methoxycoumarin-3-carboxylate with bromine in acetic acid yields the 5-bromo derivative. nih.gov This introduces a useful halide that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach various aryl, alkyl, or alkynyl groups, significantly diversifying the molecular structure. Starting from ethyl 8-methoxycoumarin-3-carboxylate, the ester can be converted to a carboxamide, which can then be used to build other heterocyclic rings at the C-3 position. mdpi.com

Table 2: Examples of Derivatization Reactions on the 8-Methoxycoumarin Scaffold

| Starting Material | Reagent(s) | Position(s) Modified | Product Type |

| Ethyl 8-methoxycoumarin-3-carboxylate | Br₂ / Acetic Acid | C-5 | 5-Bromo-8-methoxycoumarin derivative |

| 8-Methoxycoumarin-3-carboxamide | Acetic Anhydride | 3-carboxamide | N-acetyl-3-carboxamide derivative |

| This compound | BBr₃ | C-8 | 8-Hydroxy-3-benzoylcoumarin |

| Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate | Arylboronic acid, Pd catalyst | C-5 | 5-Aryl-8-methoxycoumarin derivative |

Green Chemistry Principles and Sustainable Synthetic Approaches for Chromenone Derivatives

The synthesis of coumarin derivatives has increasingly incorporated the principles of green chemistry to minimize environmental impact and improve safety and efficiency. benthamdirect.comeurekaselect.com These approaches are applicable to the synthesis of this compound and its analogues.

Key green strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a primary goal. researchgate.net Ionic liquids are also prominent as they can be recycled and often serve a dual role as both solvent and catalyst. nih.govtandfonline.comorganic-chemistry.orgcjcatal.com

Catalyst-Free and Solvent-Free Reactions: Many modern protocols aim to eliminate the need for both solvents and catalysts. Grinding techniques (mechanochemistry) and reactions conducted neat, often assisted by microwave or ultrasound energy, represent highly efficient and clean synthetic methods. tandfonline.com This reduces waste generation and simplifies product purification.

Energy Efficiency: Microwave-assisted synthesis is a cornerstone of green chemistry for coumarins. nih.govresearchgate.net It provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. researchgate.net

Atom Economy: The development of one-pot, multi-component reactions improves atom economy by combining several synthetic steps into a single operation, which avoids the isolation of intermediates and reduces solvent and energy consumption. nih.gov

Renewable Resources and Biocatalysis: The use of biocatalysts, such as enzymes, offers a sustainable alternative to traditional chemical methods. iajesm.in Enzyme-catalyzed reactions proceed under mild conditions (neutral pH, ambient temperature) with high regioselectivity and stereoselectivity, reducing toxic byproducts and energy use. iajesm.in

These sustainable approaches not only make the synthesis of coumarins more environmentally friendly but also often lead to more efficient and cost-effective processes. rsc.orgijaresm.com

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful tool in drug discovery. This approach aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, and improved pharmacokinetic profiles. mdpi.com The this compound scaffold is a valuable platform for designing such hybrid molecules due to the versatile reactivity of the coumarin nucleus and the benzoyl group at the C-3 position. mdpi.comresearchgate.net

Researchers have developed various synthetic methodologies to create novel hybrid molecules by modifying the 8-methoxycoumarin core, particularly at the 3-position. These strategies often involve the derivatization of a precursor, ethyl 8-methoxycoumarin-3-carboxylate, which is synthesized via the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate. mdpi.comnih.govnih.gov This precursor serves as a key intermediate for introducing diverse functionalities and heterocyclic systems.

One common approach involves converting the ester group at the C-3 position into a carboxamide, which can then be used as a building block for more complex heterocyclic rings. For instance, novel 8-methoxycoumarin hybrids bearing oxazole (B20620) and carboxamide moieties have been synthesized. mdpi.com The synthesis begins with the conversion of ethyl 8-methoxycoumarin-3-carboxylate to 8-methoxy-2-oxo-2H-chromene-3-carboxamide. This carboxamide is then reacted with substituted phenacyl bromides to yield 3-(5-aryloxazol-2-yl)-8-methoxy-2H-chromen-2-ones. mdpi.com

Another prominent derivatization strategy involves the synthesis of coumarin-triazole hybrids. This multi-step synthesis also starts from the ethyl 8-methoxycoumarin-3-carboxylate intermediate. nih.gov The ester is first converted to the corresponding coumarin hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide is then treated to form a potassium thiocarbazinate, which undergoes cyclization with hydrazine hydrate to yield the final 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-8-methoxy-2H-chromen-2-one hybrid. nih.gov

The versatility of the coumarin scaffold allows for its integration with a wide array of other heterocyclic systems. For example, hybrid molecules combining coumarin, purine, and isoxazoline (B3343090) or isoxazole (B147169) moieties have been developed through 1,3-dipolar cycloaddition reactions. scispace.com This methodology involves the reaction of nitrile oxides generated from purine-based oximes with allyloxycoumarins to create a flexible isoxazoline linker between the two main scaffolds. scispace.com Similarly, coumarin-benzimidazole hybrids have been synthesized by linking the two moieties via a thioether bridge at the C-4 position of the coumarin ring, demonstrating another point of possible derivatization. nih.gov

These synthetic strategies highlight the adaptability of the 8-methoxycoumarin scaffold for creating diverse hybrid molecules. The ability to introduce various heterocyclic rings such as oxazoles, triazoles, isoxazoles, and benzimidazoles opens avenues for developing novel compounds with multi-target biological activities. mdpi.comnih.govnih.gov

Table 1: Synthesis of 8-Methoxycoumarin-Oxazole Hybrids

| Starting Material | Reagents | Product Description | Reference |

| 8-methoxy-2-oxo-2H-chromene-3-carboxamide | 4-chlorophenacyl bromide, fused sodium acetate, DMF | 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxy-2H-chromen-2-one | mdpi.com |

| 8-methoxy-2-oxo-2H-chromene-3-carboxamide | 4-bromophenacyl bromide, fused sodium acetate, DMF | 3-(5-(4-bromophenyl)oxazol-2-yl)-8-methoxy-2H-chromen-2-one | mdpi.com |

| 8-methoxy-2-oxo-2H-chromene-3-carboxamide | 4-methoxyphenacyl bromide, fused sodium acetate, DMF | 8-methoxy-3-(5-(4-methoxyphenyl)oxazol-2-yl)-2H-chromen-2-one | mdpi.com |

Table 2: Synthesis of 8-Methoxycoumarin-Triazole Hybrid

| Step | Intermediate/Product | Synthetic Method | Reference |

| 1 | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate with piperidine catalyst. | nih.gov |

| 2 | 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide | Reaction of the ester with hydrazine hydrate in ethanol under reflux. | nih.gov |

| 3 | Potassium 2-((8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl)hydrazine-1-carbodithioate | Treatment of the hydrazide with CS₂ and KOH in ethanol. | nih.gov |

| 4 | 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-8-methoxy-2H-chromen-2-one | Refluxing the potassium salt with hydrazine hydrate in water. | nih.gov |

Mechanistic Elucidation of Biological Activities of 3 Benzoyl 8 Methoxy 2h Chromen 2 One and Its Analogues

Cellular and Molecular Mechanisms of Antiproliferative Activity

The ability of coumarin (B35378) derivatives to inhibit cell proliferation is a well-documented aspect of their pharmacology. This activity stems from their modulation of enzymatic pathways critical for cancer cell survival and growth. An analogue, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has demonstrated significant antiproliferative effects, highlighting the potential of this structural class. lookchem.com The primary mechanism through which many coumarins exert their antiproliferative effects is the induction of programmed cell death, or apoptosis.

Coumarins typically induce apoptosis via the intrinsic, or mitochondrial, pathway. nih.gov This process is initiated by cellular stress signals that converge on the mitochondria. Studies on various coumarin derivatives have shown that they can modulate the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govnih.gov

The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax. nih.gov This shift in balance leads to an increase in mitochondrial outer membrane permeabilization (MOMP). The compromised mitochondrial membrane potential results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov

Once in the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates the executioner caspase, caspase-3. nih.govresearchgate.net Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov Furthermore, some coumarin hybrids have been shown to induce this caspase-dependent apoptosis by inhibiting critical cell survival signaling pathways, such as the PI3K-AKT-mTOR pathway. nih.govresearchgate.net

Cell Cycle Arrest: Specific Phase Perturbations and Checkpoint Regulation

The capacity of 3-benzoyl-8-methoxy-2H-chromen-2-one and its analogues to halt the proliferation of cancer cells is significantly linked to their ability to induce cell cycle arrest. This process involves interrupting the cell division cycle at specific phases, preventing the cell from progressing to the next stage and ultimately leading to cell death or apoptosis. Research on various coumarin and chalcone (B49325) derivatives has demonstrated that these compounds can perturb the cell cycle at different checkpoints, most notably the G2/M and G0/G1 phases.

Derivatives similar in structure have been shown to induce a significant arrest in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest is often associated with a corresponding decrease in the percentage of cells in the G1 phase. nih.gov The molecular mechanism behind this G2/M arrest can be linked to the generation of reactive oxygen species (ROS), which in turn triggers DNA damage. mdpi.com As a cellular response to DNA damage, the levels of key regulatory proteins are altered. For instance, an increase in the expression of the p21 protein, a cyclin-dependent kinase inhibitor, is a common observation. mdpi.com Furthermore, these compounds can influence the phosphorylation status of the Retinoblastoma (Rb) protein. A reduction in Rb phosphorylation enhances its tumor-suppressing activity, contributing to the cell cycle block. mdpi.com

Other related compounds, such as certain benzoxazole (B165842) and benzimidazole (B57391) derivatives, have been observed to induce cell cycle arrest primarily at the G0/G1 phase. nih.govmdpi.com This arrest prevents the cell from entering the S phase, where DNA replication occurs. The mechanism often involves the inhibition of key signaling molecules like the epidermal growth factor receptor (EGFR), which blocks downstream signaling required for cell cycle progression. mdpi.com The arrest at various phases (G1, S, or G2) highlights that the specific effect can be dependent on the cell line and the precise chemical structure of the compound. mdpi.com Regardless of the specific phase, the induction of cell cycle arrest is a critical mechanism for the antiproliferative effects of these compounds. nih.gov

Table 1: Effects of Related Compounds on Cell Cycle Phases

| Compound Class | Cell Line(s) | Primary Phase of Arrest | Associated Molecular Changes | Reference(s) |

|---|---|---|---|---|

| Chalcone Derivative | A2780, A2780cis (Ovarian Cancer) | G2/M | ROS generation, DNA damage, increased p21, reduced Rb phosphorylation | mdpi.com |

| Benzazepine (BBL22) | Various Human Tumors | G2/M | Decrease in G1 phase population | nih.gov |

| Benzoxazole Derivative (K313) | Nalm-6, Daudi (B-cell Leukemia) | G0/G1 | Downregulation of p-p70S6K | nih.gov |

Inhibition of Cell Migration and Invasion: Associated Molecular Pathways

The metastatic spread of cancer cells is a complex process involving cell migration and invasion of surrounding tissues. Analogues of this compound, particularly biscoumarin derivatives, have shown significant potential in inhibiting these critical steps of metastasis. nih.gov The primary mechanism involves the downregulation of specific enzymes that are crucial for the degradation of the extracellular matrix (ECM), a key barrier to cell movement.

A study on a biscoumarin compound, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), demonstrated its ability to suppress the migration of lung cancer cells. nih.gov This inhibitory effect was directly linked to a reduction in the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov MMPs are a family of enzymes responsible for breaking down components of the ECM, thereby facilitating cancer cell invasion. By reducing the levels of these enzymes, the compound effectively hampers the cancer cells' ability to move and invade new tissues.

The regulation of MMP expression is controlled by various intracellular signaling pathways. Research has identified the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key player in this process. nih.gov The p38 MAPK pathway is known to regulate the expression and activity of MMPs. nih.gov Treatment with the biscoumarin derivative was found to suppress the phosphorylation of p38, indicating an inhibition of this pathway. nih.gov This suppression of p38 signaling is a crucial molecular event that leads to the observed decrease in MMP-2 and MMP-9 expression and, consequently, the inhibition of cell migration. nih.gov These findings highlight a key molecular pathway through which coumarin analogues can exert their anti-metastatic effects.

Angiogenesis Modulation: Molecular Targets and Network Disruption

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. nih.gov Compounds that can modulate this process, particularly those with antioxidant properties, are of significant interest in cancer therapy. The anti-angiogenic activity of coumarin analogues is often linked to their ability to interfere with the inflammatory processes and oxidative stress that drive neovascularization. nih.govresearchgate.net

The mechanism of angiogenesis modulation by these compounds involves the suppression of pro-inflammatory and pro-angiogenic molecules. Antioxidants can inhibit angiogenesis by downregulating the expression of inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor (TNF). nih.gov They can also suppress the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in the interaction between endothelial cells during vessel formation. nih.gov

Furthermore, the anti-angiogenic effects can be mediated through the inhibition of key signaling pathways. For example, pentoxifylline, a methylated xanthine (B1682287) derivative with antioxidant properties, has been shown to inhibit the STAT3 signaling pathway, which is a known target for anti-angiogenic therapies. researchgate.net By disrupting these signaling networks and reducing the expression of crucial pro-angiogenic factors, this compound and related antioxidant compounds can effectively disrupt the formation of new blood vessels, thereby limiting tumor growth and progression. nih.govresearchgate.net

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), that are generated during normal cellular metabolism. nih.gov An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a condition implicated in numerous diseases. nih.govnih.gov this compound and its analogues exhibit significant antioxidant activity, which is attributed to their ability to counteract oxidative stress through multiple mechanisms. researchgate.netnih.gov

These compounds can act as antioxidants through two primary routes: directly, by scavenging free radicals, and indirectly, by boosting the cell's own endogenous antioxidant defense systems. researchgate.netnih.gov An analogue, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has been specifically investigated for its influence on the production of reactive oxygen species in biological systems. nih.gov The antioxidant capacity of these coumarin derivatives is a cornerstone of their broader biological activities, including their anti-inflammatory and cytoprotective effects. nih.gov

Direct Radical Quenching Processes

One of the primary antioxidant mechanisms of coumarin derivatives is their ability to directly neutralize free radicals. This process, known as radical quenching or scavenging, involves the coumarin molecule donating an electron or a hydrogen atom to the unstable radical, thereby stabilizing it and terminating the damaging chain reaction. researchgate.netnih.gov The effectiveness of this process is highly dependent on the specific chemical structure of the coumarin derivative.

The presence of hydroxyl (-OH) groups, particularly in a catechol-like arrangement (e.g., 6,7-dihydroxy or 7,8-dihydroxycoumarins), is a key structural feature that enhances direct radical scavenging activity. researchgate.net The antioxidant potency of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, which measure the compound's ability to scavenge stable free radicals. nih.goveco-vector.com Studies on various 2H-chromen-2-one derivatives have confirmed their antiradical activity in these assays. eco-vector.comresearchgate.net Besides radical scavenging, some coumarins can also chelate metal ions like iron and copper, which prevents them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals. researchgate.net

Table 2: Radical Scavenging Activity of a Related Coumarin Analogue

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Methanolic Extract of Caesalpinia crista (containing coumarins) | Hydroxyl Radical Scavenging | 0.44 ± 0.1 mg/ml | nih.gov |

| Superoxide Radical Scavenging | 24.9 ± 0.98 μg/ml | nih.gov |

Upregulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/ARE pathway)

Beyond direct scavenging, this compound and its analogues can exert their antioxidant effects by activating the cell's innate defense mechanisms. A central regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.gov However, in the presence of oxidative stress or activators like certain coumarin derivatives, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. nih.govmdpi.com

This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes. nih.govmdpi.com These include enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration (e.g., GCLM, GCLC, GPX2) and detoxification enzymes like glutathione S-transferases (GSTs). mdpi.com A study specifically involving a derivative, 3-benzoyl-5-hydroxy-2H-chromen-2-one (LM-031), demonstrated its neuroprotective effects were mediated through the enhancement of Nrf2 signaling. nih.gov By activating the Nrf2/ARE pathway, these compounds fortify the cell against oxidative damage, representing a powerful indirect antioxidant mechanism. nih.govmdpi.com

Anti-inflammatory Pathways and Immunomodulatory Effects

Inflammation and oxidative stress are intricately linked processes, with each capable of promoting the other. nih.gov The anti-inflammatory properties of this compound and its analogues are closely tied to their antioxidant capabilities and their ability to modulate key inflammatory signaling pathways. nih.govmdpi.com

A key target in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes. mdpi.comnih.gov Research on 8-methoxy-chromen-2-one (MCO) has shown its ability to inhibit NF-κB in stimulated macrophage cells. nih.gov This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as nitric oxide (NO), a key inflammatory mediator. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., NF-κB, COX-2)

The anti-inflammatory effects of this compound and its analogues are significantly attributed to their ability to modulate key pro-inflammatory pathways, particularly those involving Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).

NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammatory responses. nih.govmdpi.com Studies on coumarin derivatives have demonstrated their capacity to inhibit the activation of the NF-κB signaling pathway. nih.govnih.gov For instance, the analogue 8-methoxy-chromen-2-one (MCO) has been shown to inhibit NF-κB in lipopolysaccharide (LPS)-stimulated J774 cells. nih.gov This inhibition is often achieved by preventing the degradation of the inhibitor of kappa B alpha (IκBα), a protein that sequesters NF-κB in the cytoplasm. mdpi.commdpi.com By stabilizing IκBα, these compounds block the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. mdpi.comnih.gov

Similarly, the inhibition of the COX-2 enzyme is another primary mechanism for the anti-inflammatory activity of these coumarins. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govnih.gov Unlike the constitutively expressed COX-1 isoform which has physiological roles, COX-2 is upregulated at sites of inflammation. nih.gov Several coumarin derivatives have been identified as potent and selective inhibitors of COX-2. nih.govnih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the COX-2 enzyme, leading to its inhibition. nih.gov This selectivity for COX-2 over COX-1 is a desirable trait, as it may reduce the gastrointestinal side effects commonly associated with non-selective COX inhibitors. nih.govscielo.br

The table below summarizes the inhibitory activities of selected coumarin analogues on key inflammatory mediators.

| Compound/Analogue | Target | Activity | Cell Line/Model |

| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | NF-κB p65 | Binds to active site, blocks signaling pathway | RAW 264.7 cells |

| 8-methoxy-chromen-2-one (MCO) | NF-κB | Inhibition of activation | LPS-stimulated J774 cells |

| 4-hydroxy-7-methoxycoumarin | NF-κB | Downregulates activation by suppressing IκBα degradation | LPS-stimulated RAW264.7 cells |

| Coumarin-thiazolidinone compounds | COX-2 | Selective inhibition (IC50 = 0.31-0.78 µM) | In vitro human COX-2 isoform assay |

| Methoxyphenyl-based chalcone (coumarin precursor) | COX-2 | Suppression of enzyme activity | LPS-induced RAW264.7 macrophages |

Cytokine and Chemokine Profile Alterations

Consistent with their inhibition of the NF-κB pathway, this compound analogues significantly alter the production and release of pro-inflammatory cytokines and chemokines. These signaling molecules are responsible for recruiting immune cells to the site of inflammation and amplifying the inflammatory cascade.

Research has shown that coumarin derivatives can effectively reduce the escalated plasma levels of several key pro-inflammatory cytokines. nih.gov In a collagen-induced arthritis model, treatment with 8-methoxy-chromen-2-one (MCO) led to a significant reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov These cytokines are central to the pathogenesis of many inflammatory diseases. mdpi.com

In vitro studies corroborate these findings. The treatment of LPS-stimulated macrophage cell lines, such as RAW 264.7, with various coumarin derivatives results in a marked decrease in the secretion of TNF-α and IL-6. mdpi.comnih.gov The mechanism for this reduction is directly linked to the suppression of transcription factors like NF-κB, which control the genetic expression of these cytokines. nih.govnih.gov By inhibiting the upstream signaling pathways, these compounds effectively turn down the "cytokine storm" associated with acute and chronic inflammation.

The following table details the observed effects of specific coumarin analogues on cytokine production.

| Compound/Analogue | Affected Cytokines | Observed Effect | Cell Line/Model |

| 8-methoxy-chromen-2-one (MCO) | TNF-α, IL-1β, IL-6 | Significant reduction in plasma levels | Collagen-Induced Arthritis (CIA) rat model |

| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | IL-6, TNF-α | Inhibition of LPS-induced release | RAW 264.7 cells |

| 4-hydroxy-7-methoxycoumarin | TNF-α, IL-1β, IL-6 | Reduction in production | LPS-stimulated RAW264.7 cells |

Antimicrobial Action: Fundamental Mechanistic Insights

Coumarin derivatives, including this compound, possess a notable spectrum of antimicrobial activities. Their mechanisms of action are multifaceted, involving strategies that circumvent common resistance pathways and disrupt essential bacterial structures and functions.

Bacterial Efflux Pump Inhibition Strategies

A significant mechanism contributing to antibiotic resistance is the overexpression of multidrug efflux pumps, which actively expel antimicrobial agents from the bacterial cell. nih.govnih.gov Certain coumarin analogues have emerged as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics. nih.gov

A study focusing on 3-substituted coumarins investigated the activity of 3-benzoyl-8-methoxy-6-(prop-2-en-1-yl)-2H-chromen-2-one , a close analogue to the subject compound, against Staphylococcus aureus strains overexpressing the NorA and MepA efflux pumps. nih.gov The findings indicated that this compound acts as an inhibitor of these pumps. nih.gov The primary mechanism of an EPI is to block the pump's activity, leading to an increased intracellular concentration of the antibiotic, thereby allowing it to reach its target. mdpi.com This was evidenced by a reduction in the minimum inhibitory concentrations (MICs) of fluoroquinolones and ethidium (B1194527) bromide, known substrates of these pumps, in the presence of the coumarin compound. nih.gov Molecular docking studies further supported these findings, demonstrating a high affinity of the coumarins for the efflux pumps, primarily through hydrogen bonds and hydrophobic interactions. nih.gov Crucially, the inhibitory action was not associated with damage to the cell membrane permeability, indicating a specific targeting of the efflux pump mechanism. nih.gov

| Compound Analogue | Efflux Pump Target | Bacterial Strain | Key Finding |

| 3-benzoyl-8-methoxy-6-(prop-2-en-1-yl)-2H-chromen-2-one | NorA, MepA | Staphylococcus aureus | Acts as an inhibitor, reducing MIC of fluoroquinolones and ethidium bromide. nih.gov |

Interference with Microbial Cell Wall/Membrane Integrity

The bacterial cell wall and membrane are essential structures that provide physical protection and regulate the passage of substances, making them excellent targets for antimicrobial agents. mdpi.comnih.gov Several methoxycoumarin derivatives have been shown to exert their antimicrobial effects by compromising the integrity of these barriers.

Electron microscopy studies on Ralstonia solanacearum treated with 7-methoxycoumarin (B196161) revealed significant destruction of the bacterial cell membrane. frontiersin.org This disruption leads to the leakage of vital cellular contents and ultimately results in cell death. samipubco.com The lipophilic nature of coumarin derivatives is thought to facilitate their interaction with the lipid bilayer of the bacterial membrane. jmchemsci.com This interaction can destabilize the membrane structure, increasing its fluidity and permeability. jmchemsci.commdpi.com This mechanism is not only effective against bacteria but has also been proposed for the antifungal activity of coumarins, where hydrophobic interactions with the fungal cell membrane lead to a loss of integrity. samipubco.com

Targeting Essential Microbial Biosynthesis Pathways

Beyond direct structural damage, coumarin analogues can interfere with crucial intracellular processes necessary for microbial survival. This includes the inhibition of essential enzymes involved in metabolic pathways and the disruption of core cellular functions like DNA replication and protein synthesis. jmchemsci.com

It is postulated that compounds like 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin can enter the bacterial cell and deactivate various cellular enzymes. jmchemsci.com The presence of reactive functional groups within the coumarin structure can lead to the denaturation of one or more proteins by reacting with their amino acid residues. jmchemsci.com Such structural damage results in a loss of protein function, disrupting vital cellular activities and leading to bacterial death. jmchemsci.com While the specific enzymes and pathways targeted by this compound are still an area for detailed investigation, the established activity of its analogues suggests that interference with microbial biosynthesis is a plausible and significant component of its antimicrobial mechanism. jmchemsci.commdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Benzoyl 8 Methoxy 2h Chromen 2 One Derivatives

Conformational and Electronic Effects of Benzoyl Group Substitution on Biological Activity

The benzoyl group at the 3-position of the 2H-chromen-2-one scaffold is a critical determinant of the biological activity of this class of compounds. Its conformational flexibility and electronic properties, which can be modulated by substitution, play a significant role in the interaction with biological targets.

The electronic effects of substituents on the benzoyl ring also profoundly influence biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the entire molecule. nih.gov For instance, the introduction of an electron-withdrawing group, such as a nitro group, can enhance the electrophilicity of the benzoyl carbonyl carbon, potentially strengthening interactions with nucleophilic residues in a biological target. Conversely, electron-donating groups, like methoxy (B1213986) or hydroxyl groups, can increase the electron density on the benzoyl ring, which may favor interactions with electron-deficient regions of a receptor. nih.govnih.gov These electronic modifications can impact binding affinity and, consequently, the biological potency of the derivatives. Limited SAR studies on 3-benzoylcoumarin (B162544) derivatives have shown that hydroxy-substituted compounds can exhibit better ROS inhibition potential. nih.govnih.gov

A comparative study between 3-phenylcoumarins and 3-benzoylcoumarins revealed that the presence or absence of the carbonyl linker significantly influences the inhibitory activity and selectivity towards monoamine oxidase (MAO) enzymes. nih.gov This underscores the critical role of the benzoyl group's electronic environment in determining the pharmacological profile.

Impact of Chromenone Ring Substitution Patterns on Potency and Selectivity

Substitutions on the chromenone ring of 3-benzoyl-8-methoxy-2H-chromen-2-one provide another avenue for modulating biological activity. The nature, size, and position of these substituents can fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its potency and selectivity.

The location of substituents on the coumarin (B35378) ring can lead to positional isomers with distinct biological activities. docbrown.info For example, a substituent at the C5 position will have a different spatial relationship with the benzoyl group compared to a substituent at the C6 or C7 position. This can lead to different steric and electronic interactions with the target receptor.

In a series of 8-methoxycoumarin-3-carboxamides, the introduction of a bromine atom at the C5 position led to a significant increase in cytotoxic activity against liver cancer cells. scispace.com However, when the same substitution was made on a related 8-methoxycoumarin-3-carboxylic acid scaffold, a near-complete loss of cytotoxicity was observed, suggesting a unique binding mode for each scaffold and the critical influence of positional isomerism. scispace.com

The following table illustrates the impact of substituent position on the cytotoxic activity of 8-methoxycoumarin (B1348513) derivatives against the HepG2 liver cancer cell line.

| Compound | C3-Substituent | C5-Substituent | IC50 (µM) |

| 1 | -CONH₂ | H | 17 |

| 2 | -CONH₂ | Br | 0.9 |

| 3 | -COOH | H | 5 |

| 4 | -COOH | Br | 41 |

Data sourced from a study on 8-methoxycoumarin-3-carboxamides and their derivatives. scispace.com

For instance, the methoxy group at the C8 position is known to play a role in the biological activity of many coumarin-based compounds. researchgate.net Its electron-donating nature can influence the reactivity of the coumarin ring and its interactions with biological targets. Studies on other coumarin scaffolds have shown that the position and nature of alkoxy groups can be crucial for activity. rsc.org

Furthermore, the introduction of heterocyclic rings onto the coumarin framework can lead to compounds with diverse pharmacological properties. The synthesis of coumarin-fused and coumarin-linked heterocycles has been a strategy to develop novel therapeutic agents. rsc.org The nature of the heterocyclic ring and its point of attachment to the coumarin scaffold are key determinants of the resulting biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR models can be invaluable tools for predicting the activity of novel derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

The development of a robust and predictive QSAR model involves several key steps. researchgate.net First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. frontiersin.org

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov The predictive power of the resulting QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, while external validation assesses the model's ability to predict the activity of a set of compounds that were not used in the model's development. nih.gov

A well-validated QSAR model can provide valuable insights into the key physicochemical descriptors that govern the biological activity of this compound analogues. For instance, a model might reveal that higher lipophilicity (logP) and a specific distribution of electrostatic potential are positively correlated with activity, while increased molecular weight has a negative impact. nih.gov Such information is instrumental in guiding the design of new compounds with improved properties.

Pharmacophore modeling is another powerful computational tool that can be used in conjunction with SAR and QSAR studies. dovepress.comyoutube.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By identifying the common pharmacophoric features among a series of active this compound derivatives, a pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules that are likely to exhibit the desired biological activity.

Commonly identified physicochemical descriptors in QSAR studies of coumarin derivatives include:

| Descriptor Category | Examples | Potential Influence on Activity |

| Lipophilicity | LogP, LogD | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Dipole moment, HOMO/LUMO energies | Electrostatic interactions, reactivity |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Molecular size and shape, steric hindrance |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with target residues |

Computational Chemistry and Molecular Modeling Approaches in Research on 3 Benzoyl 8 Methoxy 2h Chromen 2 One

Molecular Docking Simulations: Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity. For derivatives of 8-methoxycoumarin (B1348513), docking studies are frequently employed to elucidate their inhibitory mechanisms against various enzymes and receptors. nih.govmdpi.comnih.gov

Molecular docking simulations are instrumental in identifying the specific binding pockets within a target protein where 3-benzoyl-8-methoxy-2H-chromen-2-one is most likely to bind. The analysis of the docked pose reveals key amino acid residues that form crucial interactions with the ligand. These interactions, which stabilize the ligand-protein complex, commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, in studies of similar coumarin (B35378) hybrids targeting enzymes like acetylcholinesterase or monoamine oxidase, the binding pocket is often characterized by a mix of aromatic and charged residues. nih.govmdpi.com The methoxy (B1213986) group on the coumarin ring might form hydrogen bonds with polar residues, while the benzoyl and coumarin ring systems can engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as tyrosine, tryptophan, and phenylalanine within the active site.

Table 1: Illustrative Example of Key Interacting Residues Identified via Molecular Docking for Coumarin Derivatives

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | SER, THR, GLN, TYR, ASP, GLU |

| Hydrophobic Interactions | ALA, VAL, LEU, ILE, PRO, MET |

Note: This table represents typical residues involved in coumarin-protein interactions and is for illustrative purposes.

A primary output of molecular docking is the prediction of the binding mode and the calculation of the binding affinity. The binding affinity, often expressed as a Gibbs free energy (ΔG) in kcal/mol or an inhibitory constant (Ki), quantifies the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy value indicates a more stable and potentially more potent interaction. nih.gov

Docking algorithms generate multiple possible binding poses (modes) of the ligand within the protein's active site and rank them based on a scoring function. The top-ranked pose is considered the most probable binding mode. Analysis of this pose helps researchers understand the specific orientation and conformation the molecule adopts to achieve optimal interaction with the active site residues. For this compound, the benzoyl group's orientation relative to the coumarin core would be a critical factor in determining its fit within a specific protein pocket.

Molecular Dynamics Simulations: Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements and interactions of atoms and molecules over time, typically on a nanosecond to microsecond scale, providing insights into the conformational stability of the complex. niscpr.res.in

Following a docking study, an MD simulation is often performed on the top-ranked ligand-protein complex. This simulation places the complex in a virtual box of solvent (usually water) and ions to mimic physiological conditions. The simulation then calculates the trajectory of the atoms over time. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which assesses the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted pose. This technique validates the docking results and provides a more realistic understanding of the interaction dynamics. bohrium.com

Quantum Chemical Calculations (e.g., DFT): Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. irjweb.com These methods provide detailed information about the molecule's electronic structure, which is fundamental to its chemical reactivity and biological activity. researchgate.net

Two key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the orbital with the highest energy containing electrons and acts as an electron donor, while LUMO is the lowest energy orbital without electrons and can act as an electron acceptor.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Example of Quantum Chemical Parameters Calculated via DFT

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

The Molecular Electrostatic Potential (MEP) is another crucial output. An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the carbonyl oxygen atoms would be expected to show negative electrostatic potential, making them key sites for hydrogen bonding interactions with protein receptors.

In Silico Prediction of ADMET Properties for Lead Compound Optimization (Methodology Focus)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a rapid and cost-effective method used in the early stages of drug discovery to filter out compounds with poor profiles. nih.govmdpi.com

The methodology involves using computational models and software (such as preADMET, SwissADME, or pkCSM) that predict ADMET properties based on the molecule's chemical structure. dergipark.org.tr These tools assess "drug-likeness," often by evaluating compliance with established guidelines like Lipinski's Rule of Five. This rule suggests that orally active drugs typically have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Key ADMET parameters predicted include:

Absorption: Human Intestinal Absorption (HIA) is predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions for Blood-Brain Barrier (BBB) penetration and plasma protein binding help determine where the compound will travel in the body.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for understanding drug interactions and clearance.

Excretion: Properties related to how the body eliminates the compound are estimated.

Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity, are computationally screened. nih.gov

This in silico profiling allows medicinal chemists to identify potential liabilities in a lead compound like this compound and modify its structure to optimize its pharmacokinetic properties for better therapeutic potential. niscpr.res.in

De Novo Design and Virtual Screening Strategies for Novel Chromenone Derivatives

Computational chemistry has become an indispensable tool in the rational design and discovery of new therapeutic agents. For scaffolds like this compound, these approaches allow for the efficient exploration of chemical space to design novel derivatives with enhanced biological activities. The two primary strategies employed in this endeavor are de novo design and virtual screening, which serve to generate and identify promising new molecular entities before their physical synthesis, thereby saving significant time and resources.

De novo drug design involves the computational creation of novel molecular structures, either by assembling small molecular fragments or by modifying an existing molecule within the confines of a target's binding site. This approach aims to build entirely new compounds that are optimized for interacting with a specific biological target. For the this compound scaffold, de novo design algorithms could be used to suggest new substitutions on the chromenone ring or the benzoyl moiety to improve properties such as binding affinity, selectivity, or pharmacokinetic profiles.

Virtual screening (VS), in contrast, involves the computational evaluation of large libraries of existing or virtually generated compounds to identify those that are most likely to bind to a drug target. ceu.es This high-throughput method acts as a filter to prioritize a smaller, more manageable number of candidates for further experimental testing. Virtual screening techniques are broadly categorized into two main types: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). ceu.es

Ligand-based methods utilize the knowledge of known active compounds to identify new ones, based on the principle that structurally similar molecules are likely to have similar biological activities. ceu.es For instance, in silico prediction tools can be used to forecast the biological activity spectra of novel chromenone derivatives. One study successfully used the Way2Drug (PASS Online) service to predict the antioxidant activity of newly designed chromenone compounds, which was later confirmed through in vitro testing. pharmpharm.ru

Structure-based virtual screening requires the three-dimensional structural information of the biological target, typically a protein or enzyme. ceu.es Molecular docking, a key SBVS technique, simulates the interaction between a small molecule and its target, predicting its binding conformation and affinity. This method has been applied to related coumarin derivatives to investigate their potential as antimicrobial agents. In one such study, novel coumarin compounds were docked into the crystal structure of oxidoreductase proteins, and the calculated binding scores showed a good correlation with the experimentally observed inhibitory activity. researchgate.net This demonstrates the power of SBVS to identify potent hits from a virtual library.

The integration of these computational strategies allows for the systematic design and prioritization of novel derivatives of this compound for specific therapeutic applications. By creating and screening virtual combinatorial libraries based on this core structure, researchers can efficiently navigate the vast possibilities of chemical modifications to pinpoint compounds with the highest potential for success.

Table of Computational Strategies for Chromenone Derivative Design

| Computational Strategy | Description | Application to Chromenone Derivatives | Key Advantage |

| De Novo Design | Algorithmic generation of novel molecular structures based on a starting fragment or within a target's binding site. | Creating entirely new derivatives of the this compound scaffold with optimized, predetermined properties. | Exploration of novel chemical space beyond existing compound libraries. |

| Structure-Based Virtual Screening (SBVS) | Docking large libraries of virtual compounds into the 3D structure of a biological target to predict binding affinity. ceu.es | Identifying potential inhibitors by screening chromenone derivatives against specific enzymes or receptors, such as oxidoreductase. researchgate.net | Requires knowledge of the target structure, allowing for rational, mechanism-based drug design. |

| Ligand-Based Virtual Screening (LBVS) | Using information from known active molecules to identify new compounds with similar properties. ceu.es | Predicting the biological activity (e.g., antioxidant potential) of new chromenone derivatives before synthesis. pharmpharm.ru | Does not require a 3D structure of the target, relying instead on the structure-activity relationships of known ligands. |

Advanced Analytical and Spectroscopic Methodologies in Research on 3 Benzoyl 8 Methoxy 2h Chromen 2 One

High-Resolution Spectroscopic Techniques for Structural Confirmation and Mechanistic Studies

High-resolution spectroscopic methods are fundamental to the molecular-level investigation of 3-benzoyl-8-methoxy-2H-chromen-2-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography offer distinct yet complementary insights into the compound's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial data, multi-dimensional techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives of the this compound scaffold. ejmanager.comscience.gov

Key 2D NMR experiments utilized in the study of such coumarins include:

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons on the coumarin (B35378) ring (H-5, H-6, H-7) and between the protons on the benzoyl substituent's phenyl ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). columbia.edu This is crucial for assigning the carbon signals of the coumarin and benzoyl rings by linking them to their known proton resonances. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically two to three bonds, ²JCH and ³JCH). columbia.edu This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the signal for the carbonyl carbon of the benzoyl group would show a correlation to the H-4 proton of the coumarin ring. Likewise, the C-8 carbon would correlate with the methoxy (B1213986) protons, confirming the position of this substituent. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between protons, which helps in determining the preferred conformation of the molecule in solution. For example, NOESY could show correlations between the H-4 proton and the ortho-protons of the benzoyl ring, providing insight into the rotational orientation around the C3-carbonyl bond. mdpi.com

By combining these techniques, a complete and unambiguous assignment of the NMR spectra for this compound and its derivatives can be achieved. ejmanager.com

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | Expected COSY Correlations | Expected Key HMBC Correlations (with Carbons) |

|---|---|---|

| H-4 | - | C-2, C-3, C-4a, C-5, Benzoyl C=O |

| H-5 | H-6 | C-4, C-7, C-8a |

| H-6 | H-5, H-7 | C-4a, C-8 |

| H-7 | H-6 | C-5, C-8, C-8a |

| -OCH₃ | - | C-8 |

| Benzoyl H (ortho) | Benzoyl H (meta) | Benzoyl C=O, Benzoyl C (ipso, meta) |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique frequently used for coumarin derivatives, allowing for the detection of molecular ions ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. mdpi.comnih.gov

In mechanistic studies, ESI-MS can be used to monitor reactions in real-time, enabling the detection and characterization of transient, low-abundance reaction intermediates. mdpi.com For the synthesis of this compound, this could involve identifying key intermediates in the condensation or cyclization steps.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion, providing valuable structural information. The fragmentation of coumarins under electron ionization (EI) or collision-induced dissociation (CID) typically involves a characteristic loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical cation. nih.govbenthamopen.combenthamopenarchives.com For this compound, a plausible fragmentation pathway would involve:

Initial loss of CO (28 Da) from the lactone.

Cleavage of the benzoyl group (Ph-CO, 105 Da).

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

These characteristic fragmentation patterns can be used to identify the compound in complex mixtures and to characterize metabolites in in vitro studies by identifying phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) modifications based on the mass shifts of the parent and fragment ions. nih.gov

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique is unparalleled for determining precise bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. researchgate.net

While the specific crystal structure for this compound is not publicly available, extensive data exists for closely related analogs like 3-benzoyl-7-methoxy-2H-chromen-2-one and 3-acetyl-8-methoxy-2H-chromen-2-one. researchgate.netnih.goviucr.org Based on these structures, key insights into the solid-state conformation of the target compound can be reliably inferred.

The coumarin ring system itself is expected to be nearly planar. nih.goviucr.org A significant structural feature is the dihedral angle between the plane of the coumarin moiety and the plane of the C3-benzoyl substituent's phenyl ring. In the 7-methoxy analog, this angle is 55.96°. iucr.org This twist is a result of steric hindrance between the H-4 proton and the carbonyl oxygen, preventing full coplanarity.

The crystal packing is likely stabilized by a network of intermolecular interactions, including weak C—H⋯O hydrogen bonds and aromatic π–π stacking interactions between adjacent coumarin or phenyl rings. nih.goviucr.org

Table 2: Representative Crystallographic Data from Analogous 3-Aroyl-Methoxycoumarins

| Parameter | Value for 3-benzoyl-7-methoxy-2H-chromen-2-one iucr.org | Value for 3-acetyl-8-methoxy-2H-chromen-2-one (Polymorph I) researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| Coumarin-Phenyl Dihedral Angle | 55.96 (8)° | N/A |

| Coumarin Ring System Deviation | 0.018 Å (r.m.s.) | Slight deviation from planarity |

| Key Intermolecular Interactions | C—H⋯O, π–π stacking | C—H⋯O, π–π stacking |

| Shortest Centroid-Centroid Distance | 3.6692 (9) Å | 3.600 (9) Å (Polymorph II) nih.gov |

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both the purification of synthetic products and the analytical monitoring of chemical reactions. They separate components of a mixture based on differential partitioning between a stationary phase and a mobile phase.

Following the synthesis of this compound, the crude product is typically a mixture containing unreacted starting materials, reagents, and by-products. Preparative chromatography is employed to isolate the desired compound in high purity and on a scale sufficient for further studies.